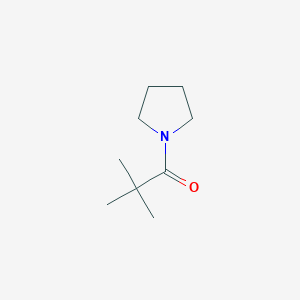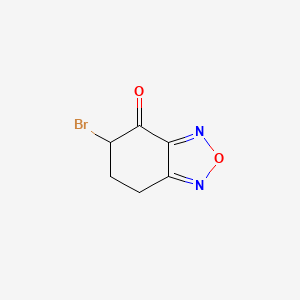
5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine
Overview
Description
5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine, also known as FM4-64, is a fluorescent dye used for a variety of applications in scientific research, including imaging, tracking, and cell labeling. FM4-64 is a lipophilic, membrane-permeable dye that can be used to label and visualize various cellular organelles, including endosomes, lysosomes, and mitochondria. It is also used for tracking and imaging of exocytosis and endocytosis. Due to its unique properties, FM4-64 has become a widely used tool in cell biology and biochemistry research.
Scientific Research Applications
Anti-inflammatory Applications
5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine: has shown potential as an anti-inflammatory agent. A derivative, the 2-(4-morpholinyl)-ethyl ester of CF3-substituted mollugin, demonstrated improved water solubility, metabolic and plasma stability, and greater inhibitory activity than mesalazine in colonic epithelial cell adhesion assays . This suggests its potential use in treating inflammatory conditions such as inflammatory bowel disease.
Proteomics Research
This compound is utilized in proteomics research, where it serves as a biochemical tool. It is used to study protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms .
Solubility Enhancement
The compound’s derivatives have been explored for their ability to enhance solubility, which is a significant challenge in drug formulation. Improved solubility can lead to better drug absorption and efficacy .
Metabolic Stability Improvement
Research has indicated that modifications to the 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine structure can lead to compounds with enhanced metabolic stability. This is important for the development of drugs with longer half-lives and reduced dosing frequency .
Anti-Adhesion Properties
The compound has been studied for its ability to prevent the adhesion of monocyte cells to colonic epithelial cells. This property is beneficial in preventing inflammation and could be applied to the treatment of diseases like ulcerative colitis .
Biochemical Research
As a biochemical, it is used in various research applications to understand biochemical pathways and processes. Its role in research extends to the study of its interactions with other biochemicals and its effects on biological systems .
properties
IUPAC Name |
5-fluoro-2-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4O/c9-6-5-11-8(12-7(6)10)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIWRBYNWKOXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353866 | |
| Record name | 5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine | |
CAS RN |
312928-75-9 | |
| Record name | 5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)






![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)